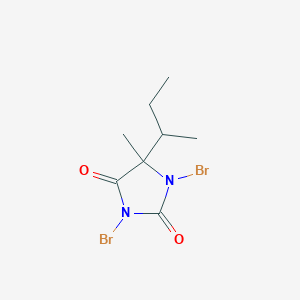
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of two bromine atoms, a butan-2-yl group, and a methyl group attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the bromination of 5-(butan-2-yl)-5-methylimidazolidine-2,4-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state imidazolidine derivatives.
Reduction: Less brominated imidazolidine derivatives.
Substitution: Imidazolidine derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidazolidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the imidazolidine ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-methylimidazolidine-2,4-dione: Similar structure but lacks the butan-2-yl group.
1,3-Dibromo-5-(butan-2-yl)imidazolidine-2,4-dione: Similar structure but lacks the methyl group.
Uniqueness
1,3-Dibromo-5-(butan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the presence of both the butan-2-yl and methyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
537657-28-6 |
|---|---|
Fórmula molecular |
C8H12Br2N2O2 |
Peso molecular |
328.00 g/mol |
Nombre IUPAC |
1,3-dibromo-5-butan-2-yl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12Br2N2O2/c1-4-5(2)8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3 |
Clave InChI |
RYOSUTRVYSUSSL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(C(=O)N(C(=O)N1Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
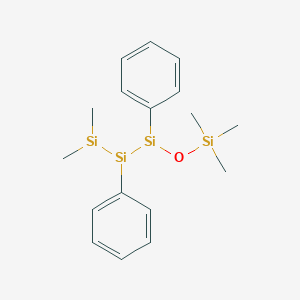
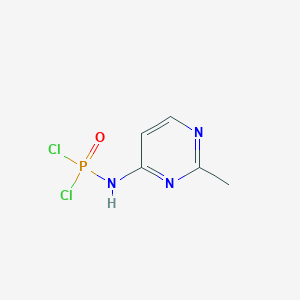
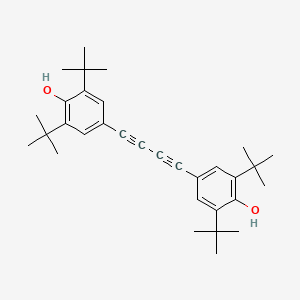
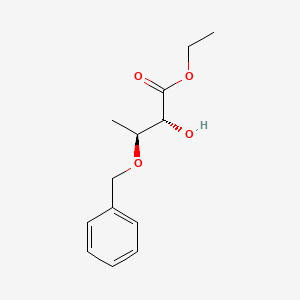
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)

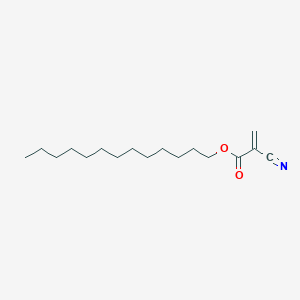

![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
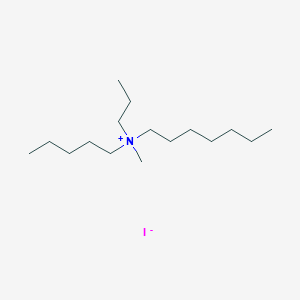
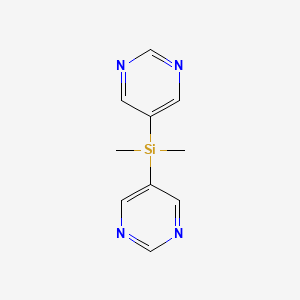
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
